molecular formula C11H11ClO4 B13518575 3-Chloro-4-(methoxycarbonyl)benzenepropanoic acid

3-Chloro-4-(methoxycarbonyl)benzenepropanoic acid

Cat. No.: B13518575
M. Wt: 242.65 g/mol
InChI Key: WVVXBXFBXQCHPZ-UHFFFAOYSA-N
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Description

3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid is an organic compound with the molecular formula C11H11ClO4. It is a derivative of benzoic acid, featuring a chloro and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid typically involves the esterification of 3-chloro-4-hydroxybenzoic acid followed by a Friedel-Crafts acylation reaction. The esterification can be achieved using methanol and a strong acid catalyst like sulfuric acid. The Friedel-Crafts acylation involves the reaction of the ester with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylpropanoic acids.

Scientific Research Applications

3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(methoxycarbonyl)benzoic acid
  • 3-amino-3-[4-chloro-3-(methoxycarbonyl)phenyl]propanoic acid

Uniqueness

3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid is unique due to the presence of both chloro and methoxycarbonyl groups, which confer distinct reactivity and biological properties compared to similar compounds. Its structural features allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

3-(3-chloro-4-methoxycarbonylphenyl)propanoic acid

InChI

InChI=1S/C11H11ClO4/c1-16-11(15)8-4-2-7(6-9(8)12)3-5-10(13)14/h2,4,6H,3,5H2,1H3,(H,13,14)

InChI Key

WVVXBXFBXQCHPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CCC(=O)O)Cl

Origin of Product

United States

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